molecular formula C22H18FN5O2S B11285933 N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11285933
M. Wt: 435.5 g/mol
InChI Key: QJGWYCCGHLTMQU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pteridinone core substituted at the 3-position with a 4-methylbenzyl group. A sulfanyl linker bridges the pteridinone moiety to an acetamide group, which is further functionalized with a 2-fluorophenyl substituent.

Properties

Molecular Formula

C22H18FN5O2S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H18FN5O2S/c1-14-6-8-15(9-7-14)12-28-21(30)19-20(25-11-10-24-19)27-22(28)31-13-18(29)26-17-5-3-2-4-16(17)23/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

QJGWYCCGHLTMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Biological Activity

N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex compound with potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Dihydropteridin moiety : Associated with various biological activities, particularly in enzyme inhibition.
  • Sulfanyl linkage : Potentially contributes to the compound's reactivity and interaction with biological targets.

Inhibition of Enzymes

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance:

  • α-l-Fucosidase Inhibition : A study demonstrated that derivatives of this compound can inhibit α-l-fucosidases, crucial for glycoprotein metabolism. The IC50 values for related compounds were reported as low as 0.0079 μM for human lysosomal α-l-fucosidase, indicating high potency .

Antimicrobial Properties

Some derivatives of this compound have been evaluated for their antimicrobial activity. The fluorinated phenyl group may enhance the interaction with microbial enzymes or receptors, leading to increased efficacy against certain pathogens.

Case Study 1: Enzyme Inhibition

In a structure-activity relationship (SAR) study, researchers synthesized various analogs of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide to assess their inhibitory effects on α-l-fucosidases. The study found that the introduction of a fluorine atom significantly increased potency compared to non-fluorinated counterparts .

Case Study 2: Anticancer Screening

A screening of similar compounds revealed variable cytotoxic effects against different cancer cell lines. While specific data on this compound is sparse, the structural similarities to known anticancer agents suggest potential efficacy that warrants further exploration.

Research Findings Summary Table

Activity Target/Pathway IC50/Effect Reference
α-l-Fucosidase InhibitionGlycoprotein metabolism0.0079 μM (human)
Anticancer ActivityVarious cancer cell linesVariablePreliminary studies
Antimicrobial ActivityVarious pathogensNot specifiedRelated compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several sulfur-linked acetamide derivatives. Key comparisons include:

Table 1: Structural Comparison of Selected Analogues
Compound Name Core Structure R1 (Heterocycle Substitution) R2 (Acetamide Substituent) Biological Activity (If Reported) Source
N-(2-fluorophenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide Pteridinone 4-methylbenzyl 2-fluorophenyl Hypothesized enzyme inhibition This article
2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidinone 4-fluorobenzyl 2-fluorophenyl CXCR3 antagonism (inferred from class)
N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone 4-methoxyphenyl 4-fluorophenyl Unreported; structural analog
2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 4-chlorophenyl 2,4,6-trimethylphenyl Antimicrobial (inferred from SAR)
N-cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone None Cyclohexyl Inhibitor of M. tuberculosis growth
Key Observations:
  • Core Heterocycle: The pteridinone core in the target compound differs from quinazolinone or pyrido[2,3-d]pyrimidinone cores in analogs. Pteridinone’s fused ring system may enhance π-π stacking interactions compared to simpler heterocycles .
  • Substituent Effects: R1 (Benzyl Group): The 4-methylbenzyl group in the target compound balances lipophilicity and steric bulk. Analogs with electron-withdrawing groups (e.g., 4-fluorobenzyl in ) may exhibit stronger receptor binding due to increased polarity.

Pharmacological and Computational Insights

While direct activity data for the target compound are unavailable, insights can be drawn from related molecules:

  • CXCR3 Antagonism: Compounds like VUF10474 (NBI-74330) and VUF10085 (AMG-487) in share sulfur-linked acetamide motifs and act as non-competitive antagonists. The target’s pteridinone core may offer unique binding kinetics due to its planar structure.
  • Enzyme Inhibition: Quinazolinone analogs in inhibit M. tuberculosis growth (IC50 values: 1–10 μM), suggesting that the target’s pteridinone core could be optimized for similar applications.
  • Docking Studies : Glide XP scoring () highlights hydrophobic enclosure and hydrogen bonding as critical for affinity. The 4-methylbenzyl and 2-fluorophenyl groups in the target compound may synergize in hydrophobic pocket interactions.

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